molecular formula C9H10N2O B1295923 2-(methoxymethyl)-1H-benzimidazole CAS No. 7146-97-6

2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B1295923
CAS No.: 7146-97-6
M. Wt: 162.19 g/mol
InChI Key: PHBCKTTUXIONFQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a methoxymethyl substituent at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxymethyl group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methoxymethyl group is introduced via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium iodide or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-(Formylmethyl)-1H-benzimidazole.

    Reduction: 2-(Methoxymethyl)-1,2-dihydro-1H-benzimidazole.

    Substitution: 2-(Substituted-methyl)-1H-benzimidazole derivatives.

Scientific Research Applications

2-(Methoxymethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-1H-benzimidazole
  • 2-(Chloromethyl)-1H-benzimidazole
  • 2-(Bromomethyl)-1H-benzimidazole

Comparison: 2-(Methoxymethyl)-1H-benzimidazole is unique due to its methoxymethyl group, which provides enhanced stability and solubility compared to its hydroxymethyl, chloromethyl, and bromomethyl counterparts. This makes it a more versatile intermediate in chemical syntheses and a more effective compound in biological applications.

Properties

IUPAC Name

2-(methoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCKTTUXIONFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287659
Record name 2-(methoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-97-6
Record name 7146-97-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloromethylbenzimidazole (1.67 g, 10 mmol) was suspended in methanol (34 mL), 28% sodium methoxide methanol solution (9.6 mL, 50 mmol) and water (50 mL) were added, and the mixture was stirred at room temperature for 20 min. The precipitated solid was collected by filtration, and purified by silica gel column chromatography (chloroform/methanol=100/0 to 93/7) to give the title compound (303 mg, 19%).
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three
Yield
19%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(methoxymethyl)-1H-benzimidazole interact with metal ions, and what is the structural outcome?

A1: this compound acts as a ligand, coordinating to metal ions like Cadmium(II) through its nitrogen atoms. [] Specifically, the two nitrogen atoms within the benzimidazole ring donate electron pairs to the Cadmium(II) center. [] This interaction, alongside the bridging by terephthalate anions, leads to the formation of linear polymeric chains. [] The resulting structure is a three-dimensional supramolecular framework stabilized by interchain hydrogen bonds. []

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